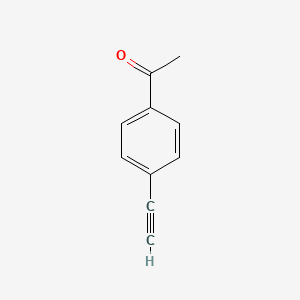

1-(4-Ethynylphenyl)ethanone

Beschreibung

Evolution of Ethynylphenyl Compounds in Modern Organic Synthesis

Ethynylphenyl compounds, characterized by the presence of a carbon-carbon triple bond attached to a benzene (B151609) ring, have a rich history in organic chemistry. Their utility has been profoundly amplified by the advent of modern cross-coupling methodologies, most notably the Sonogashira reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction provides an efficient means to form carbon-carbon bonds between terminal alkynes and aryl halides, opening up systematic and versatile pathways to a vast array of ethynyl-substituted aromatic compounds. wikipedia.org The reactivity of the ethynyl (B1212043) group, capable of participating in various transformations such as cycloadditions and coupling reactions, makes these compounds invaluable synthons in the construction of complex molecular architectures. cymitquimica.com

Significance of Acetophenone (B1666503) Derivatives in Advanced Chemical Transformations

Acetophenone and its derivatives are fundamental precursors in organic synthesis, serving as foundational materials for a wide range of more complex molecules. wisdomlib.orgwisdomlib.orgresearchgate.net The ketone functional group in acetophenone is a hub of reactivity, enabling transformations such as aldol (B89426) condensations, α-functionalization, and the synthesis of various heterocyclic compounds like pyrazoles and chalcones. wisdomlib.orgresearchgate.net The versatility of acetophenone derivatives is further demonstrated by their use in the synthesis of benzothiazole (B30560) derivatives and as catalysts in olefin polymerization. wisdomlib.orgresearchgate.net The ability to introduce a wide variety of substituents onto the phenyl ring allows for the fine-tuning of the electronic and steric properties of these molecules, making them highly adaptable for diverse applications in medicinal chemistry and materials science. wisdomlib.orgd-nb.info

Research Trajectories of 1-(4-Ethynylphenyl)ethanone in Contemporary Chemistry

This compound, also known as 4-ethynylacetophenone, uniquely combines the reactive functionalities of both ethynylphenyl compounds and acetophenone derivatives. cymitquimica.com This dual reactivity makes it a highly sought-after building block in several areas of chemical research. cymitquimica.com

Current research highlights its application in the synthesis of:

Complex Organic Molecules: The compound serves as a crucial intermediate in the synthesis of pharmaceuticals and fine chemicals. cymitquimica.com Its ethynyl group readily participates in coupling reactions, while the ketone can be modified to introduce further complexity. cymitquimica.comresearchgate.net

Polymers and Materials Science: The rigid ethynyl backbone of this compound makes it a candidate for the development of novel polymers and materials with interesting photophysical properties. cymitquimica.comust.hk For instance, it has been used in the synthesis of hyperbranched conjugated polytriazoles and other polymers with potential applications in electronics and photonics. ust.hkrsc.orgsioc-journal.cn

Medicinal Chemistry: Derivatives of this compound are being explored for their potential biological activities. nih.gov The ability to functionalize both the ethynyl and acetyl groups allows for the creation of diverse molecular scaffolds for drug discovery programs. tcichemicals.com For example, it has been used in the synthesis of compounds with potential anticancer properties. researchgate.net

The synthesis of this compound itself is most commonly achieved through a Sonogashira cross-coupling reaction. evitachem.com This typically involves the reaction of an aryl halide, such as 4-bromoacetophenone or 4-iodoacetophenone, with a source of the ethynyl group. orgsyn.orgmdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H8O |

| Molecular Weight | 144.17 g/mol |

| CAS Number | 42472-69-5 |

| Melting Point | 68-70 °C |

| Appearance | Colorless to pale yellow liquid or solid |

Data sourced from multiple chemical suppliers and databases. cymitquimica.comchemsynthesis.combldpharm.com

Table 2: Common Reactions of this compound

| Reaction Type | Reagents | Products |

| Sonogashira Coupling | Aryl or vinyl halides, Pd catalyst, Cu co-catalyst | Substituted alkynes |

| Click Chemistry (Cycloaddition) | Azides | Triazoles |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohols |

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acids or diketones |

This table summarizes common transformations involving the functional groups of this compound. evitachem.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-ethynylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-3-9-4-6-10(7-5-9)8(2)11/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFPFLKZXFBCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408550 | |

| Record name | 1-(4-ethynylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42472-69-5 | |

| Record name | 1-(4-ethynylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Ethynylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 4 Ethynylphenyl Ethanone

Precursor-Based Synthesis Strategies

Precursor-based strategies are the most common approaches for the synthesis of 1-(4-ethynylphenyl)ethanone. These methods typically involve the coupling of a halogenated acetophenone (B1666503) derivative with a terminal alkyne or a protected version thereof.

Synthesis from Halogenated Acetophenone Derivatives

Halogenated acetophenones, particularly 4-bromoacetophenone, serve as readily available and reactive precursors for the introduction of the ethynyl (B1212043) moiety. The carbon-halogen bond provides a reactive site for palladium-catalyzed cross-coupling reactions, which are central to the formation of the desired product.

4-Bromoacetophenone is a key starting material for the synthesis of this compound. The presence of the bromine atom at the para position of the acetyl group allows for regioselective introduction of the alkyne. The Sonogashira reaction is a powerful and widely used method for this transformation, enabling the formation of a C(sp²)-C(sp) bond. This reaction typically involves the coupling of an aryl halide with a terminal alkyne. For activated aryl bromides like 4-bromoacetophenone, good yields of the coupling products can be achieved. mdpi.com

A common approach involves the reaction of 4-bromoacetophenone with a protected terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA), followed by deprotection of the silyl (B83357) group. This two-step process is often preferred as it can minimize side reactions, such as the homocoupling of the terminal alkyne. scispace.com

| Reactant 1 | Reactant 2 | Catalyst System | Solvent/Base | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylacetylene | Palladium Catalyst, CuI | TEA/DMF | 100 °C | 3 hours | 95.8% |

The Sonogashira reaction is a cornerstone of palladium-catalyzed cross-coupling reactions for the synthesis of arylalkynes. organic-chemistry.org This reaction involves a palladium catalyst, often in combination with a copper(I) co-catalyst, and an amine base. organic-chemistry.org The catalytic cycle is understood to involve the oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Various palladium sources can be employed, including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, with the choice of catalyst and ligands influencing the reaction efficiency. nih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling). nih.govnih.gov These copper-free methods often require specific ligands and reaction conditions to achieve high yields. nih.gov

| Palladium Catalyst | Typical Co-catalyst | Key Features |

|---|---|---|

| Pd(PPh₃)₄ | CuI | Classic, widely used system. nih.gov |

| PdCl₂(PPh₃)₂ | CuI | Air-stable precatalyst. beilstein-journals.org |

| [DTBNpP]Pd(crotyl)Cl | None (Copper-free) | Air-stable, monoligated precatalyst for room temperature reactions. nih.gov |

In the classic Sonogashira reaction, copper(I) iodide (CuI) plays a crucial role as a co-catalyst. organic-chemistry.org It is believed to react with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle. The presence of CuI often allows the reaction to proceed under milder conditions and with higher efficiency. researchgate.net

While the primary role of copper is as a co-catalyst with palladium, copper-catalyzed Sonogashira-type coupling reactions that are palladium-free have also been developed. organic-chemistry.org These reactions offer a more economical and environmentally friendly alternative to palladium-based systems. researchgate.net However, they may require specific ligands and are often more limited in scope compared to their palladium-catalyzed counterparts. For the synthesis of this compound, the copper-cocatalyzed Sonogashira reaction remains the more prevalent approach. mdpi.com

Alternative Synthetic Routes for Ethynylphenyl Acetophenone Frameworks

While the Sonogashira coupling of halogenated acetophenones is the most direct route, other strategies can be employed, particularly when considering the introduction of the alkyne functionality at different stages of the synthesis or when dealing with substrates that are incompatible with standard Sonogashira conditions.

The acidic proton of a terminal alkyne can interfere with many organometallic reactions. Therefore, protection of the terminal alkyne is a common strategy in organic synthesis. ccspublishing.org.cn For the synthesis of this compound, a protected alkyne such as trimethylsilylacetylene (TMSA) is frequently used in the Sonogashira coupling with 4-bromoacetophenone. scispace.com The trimethylsilyl (B98337) (TMS) group is robust and stable to the coupling reaction conditions. ccspublishing.org.cn

Following the successful coupling to form 1-(4-(trimethylsilylethynyl)phenyl)ethanone, the TMS group can be readily removed under mild conditions. gelest.com Common deprotection methods include treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in methanol. ccspublishing.org.cngelest.com This two-step sequence of coupling with a protected alkyne followed by deprotection provides a reliable and high-yielding route to the desired terminal alkyne. scispace.com

| Protecting Group | Abbreviation | Common Deprotection Reagents |

|---|---|---|

| Trimethylsilyl | TMS | TBAF, K₂CO₃/MeOH ccspublishing.org.cngelest.com |

| Triisopropylsilyl | TIPS | TBAF gelest.com |

Hydroxylamine-Mediated Syntheses of 1-(4-Bromophenyl)ethanone Oxime as an Intermediate

The synthesis of 1-(4-bromophenyl)ethanone oxime is a well-established reaction that serves as a crucial step for creating derivatives of the parent ketone. This transformation is typically achieved through the reaction of 1-(4-bromophenyl)ethanone with hydroxylamine (B1172632) hydrochloride in the presence of a base. orgsyn.org

A common laboratory procedure involves charging a reaction vessel with 1-(4-bromophenyl)ethanone, hydroxylamine hydrochloride, and ethanol (B145695). orgsyn.org A base, such as pyridine (B92270), is then added to the suspension. orgsyn.org The reaction mixture is heated to reflux for several hours to ensure the complete conversion of the ketone to the oxime. orgsyn.org Upon cooling, the product can be isolated through concentration of the reaction mixture and purification. orgsyn.org

Table 1: Reaction Parameters for the Synthesis of 1-(4-Bromophenyl)ethanone Oxime orgsyn.org

| Reagent | Molar Equivalent | Purpose |

|---|---|---|

| 1-(4-Bromophenyl)ethanone | 1 equiv | Starting material |

| Hydroxylamine hydrochloride | 2.1 equiv | Source of hydroxylamine |

| Denatured ethanol | - | Solvent |

Post-Synthetic Modification and Derivatization of this compound

The presence of two distinct and reactive functional groups, the acetyl and the ethynyl moieties, makes this compound a versatile building block for the synthesis of more complex molecules.

Functional Group Interconversions on the Acetyl Moiety

The acetyl group of this compound can undergo a variety of transformations to introduce new functionalities. One such important reaction is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.comorganic-chemistry.orgalfa-chemistry.comyoutube.com This reaction involves the use of a phosphonate (B1237965) carbanion to convert the ketone into an alkene, typically with high E-selectivity. organic-chemistry.org By choosing the appropriate phosphonate reagent, a wide range of substituted alkenes can be synthesized from the parent ketone.

Other potential interconversions, common for ketones, include the reduction of the carbonyl group to a secondary alcohol using reducing agents like sodium borohydride. Further reactions of the acetyl group could involve alpha-halogenation to introduce a leaving group for subsequent nucleophilic substitution, or conversion to other functional groups like hydrazones and imines through condensation reactions.

Reactions at the Ethynyl Group: Advanced Alkynylation Strategies

The terminal alkyne of this compound is a key site for molecular elaboration through various carbon-carbon bond-forming reactions.

Sonogashira Coupling: In this reaction, this compound acts as the alkyne partner, coupling with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgsynarchive.com This allows for the extension of the conjugated system and the synthesis of a wide array of disubstituted alkynes. Modern copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Click Chemistry: The ethynyl group is an ideal handle for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgbroadpharm.comtcichemicals.comorganic-chemistry.orglabinsights.nl This highly efficient and regioselective reaction with organic azides yields stable 1,2,3-triazole rings, providing a powerful tool for linking the this compound scaffold to other molecules in fields such as medicinal chemistry and materials science.

Electrophilic Addition: The triple bond can also undergo electrophilic addition reactions. libretexts.orgyoutube.comyoutube.com For instance, the addition of hydrogen halides (HX) would proceed via a vinyl cation intermediate, following Markovnikov's rule where the halogen attaches to the more substituted carbon. Hydration of the alkyne, typically catalyzed by mercury salts, would lead to the formation of a methyl ketone, in this case, converting the ethynyl group to another acetyl group, leading to 1,4-diacetylbenzene.

Ring Modifications and Substituent Effects on the Phenyl Ring

The introduction of additional substituents onto the phenyl ring of this compound can significantly influence the molecule's electronic properties and reactivity. The nature of these substituents, whether electron-donating or electron-withdrawing, can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic nature of the substituent. pharmacy180.comwalisongo.ac.idwikipedia.orgic.ac.ukviu.ca

Studies on substituted acetophenones have shown that the chemical shifts in ¹³C NMR spectra are sensitive to the electronic effects of the substituents. cdnsciencepub.com Similarly, photoelectron spectroscopy has been used to correlate the ionization potentials of the non-bonding electrons on the carbonyl oxygen and the π-electrons of the phenyl ring with Hammett constants and other reactivity data. cdnsciencepub.com

Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution reactions, although the existing acetyl and ethynyl groups will influence the position of the incoming electrophile. Nucleophilic aromatic substitution is also a possibility, particularly if strong electron-withdrawing groups are present on the ring. youtube.comlibretexts.orgyoutube.com The interplay of these substituent effects allows for the fine-tuning of the molecule's properties for specific applications. nih.govresearchgate.netsrce.hr

Advanced Reactivity Studies and Mechanistic Investigations

Electrocatalytic Oxidation Processes Involving 1-(4-Ethynylphenyl)ethanone and its Derivatives

The field of electrochemistry has seen significant advancements through the use of chemically modified electrodes, which enhance the sensitivity, selectivity, and electron transfer kinetics of electrochemical sensors. A derivative of this compound, namely 1-[4-(ferrocenyl-ethynyl)phenyl]-1-ethanone, has emerged as a potent mediator in these systems. Its incorporation into electrode matrices facilitates the electrocatalytic oxidation of various biologically significant molecules, a process critical for developing advanced analytical and sensing applications.

A chemically modified carbon paste electrode (CPE) can be fabricated by incorporating 1-[4-(ferrocenyl-ethynyl)phenyl]-1-ethanone into a composite matrix. nih.govnih.govumz.ac.ir This is typically achieved by thoroughly mixing a precise amount of the ferrocene (B1249389) derivative with high-purity graphite (B72142) powder. A pasting liquid, such as silicon oil or paraffin (B1166041) oil, is then added to create a homogenous paste. nih.govjst.go.jpscispace.com This paste is subsequently packed into an electrode cavity to produce the 1-[4-(ferrocenyl-ethynyl)phenyl]-1-ethanone modified carbon paste electrode, often abbreviated as 4-FEPEMCPE. The ferrocene compound, acting as a mediator, is stably integrated within the electrode assembly, providing a reactive surface for subsequent electrochemical reactions. nih.govscispace.com

The 4-FEPEMCPE has demonstrated remarkable electrocatalytic activity towards the oxidation of several bioactive molecules, which are otherwise difficult to analyze at unmodified electrodes due to high overpotentials and slow kinetics.

L-Cysteic Acid: The electrochemical behavior of L-cysteic acid has been studied at the surface of the 4-FEPEMCPE. umz.ac.irscispace.com Under optimal conditions (pH 7.0), the modified electrode facilitates the oxidation of L-cysteic acid at a potential approximately 220 mV less positive than that observed at a bare carbon paste electrode. umz.ac.irscispace.com This significant decrease in overpotential, coupled with an enhancement of the peak current, confirms the potent catalytic role of the 1-[4-(ferrocenyl-ethynyl)phenyl]-1-ethanone mediator. scispace.com This system has been successfully applied for the determination of L-cysteic acid in the serum of patients with migraine disease. umz.ac.ir

L-Tryptophan: Research has also shown that the 4-FEPEMCPE can catalyze the oxidation of the essential amino acid L-tryptophan.

Ascorbic Acid (Vitamin C): The oxidation of ascorbic acid at the 4-FEPEMCPE occurs at a potential about 260 mV less positive than at an unmodified CPE under optimal pH 7.00 conditions. nih.govjst.go.jp This catalytic effect is observed as a drastic enhancement of the anodic peak current in the presence of ascorbic acid, while the corresponding cathodic peak disappears, indicating a strong electrocatalytic process. nih.gov The method has been effectively used to determine ascorbic acid content in pharmaceutical products like effervescent tablets and multivitamin syrups. nih.govjst.go.jp

The catalytic mechanism involves the oxidation of the ferrocene mediator at the electrode surface, which is then chemically reduced by the analyte (e.g., L-cysteic acid or ascorbic acid). This regeneration of the reduced form of the mediator at the electrode surface results in an increased oxidation current, which is proportional to the analyte concentration.

| Analyte | Technique | Linear Range (M) | Detection Limit (M) | Potential Shift vs. Unmodified CPE |

|---|---|---|---|---|

| L-Cysteic Acid | CV | 9.0 x 10-5 – 6.2 x 10-3 | 2.3 x 10-5 | ~220 mV less positive umz.ac.irscispace.com |

| L-Cysteic Acid | DPV | 2.0 x 10-7 – 1.17 x 10-5 | 8.7 x 10-8 | |

| Ascorbic Acid | CV | 6.0 x 10-5 – 7.0 x 10-3 | 6.3 x 10-5 | ~260 mV less positive nih.govjst.go.jp |

| L-Cysteine | CV | 9.0 x 10-5 – 4.9 x 10-3 | 9.9 x 10-6 | ~350 mV less positive nih.gov |

| L-Cysteine | DPV | 2.0 x 10-5 – 2.8 x 10-3 | 5.0 x 10-6 |

*Data for L-Cysteine, a related sulfur-containing amino acid, is included for comparative context. nih.govnih.gov

Electrochemical techniques are employed to determine key kinetic parameters that describe the efficiency of the catalytic process at the modified electrode surface.

For the electrocatalytic oxidation of L-cysteic acid at the 4-FEPEMCPE, the electron transfer coefficient (α) and the catalytic reaction rate constant (k'h) were determined using electrochemical data. umz.ac.irscispace.com Similarly, for the oxidation of L-cysteine, a related molecule, the electron transfer coefficient was found to be 0.40, and the diffusion coefficient (D) for L-cysteine was estimated to be 7.863 x 10⁻⁶ cm² s⁻¹. nih.gov These parameters are crucial for understanding the mechanism of the electron transfer between the analyte and the electrode through the ferrocene mediator.

| Analyte | Parameter | Value | Technique |

|---|---|---|---|

| L-Cysteic Acid | Electron Transfer Coefficient (α) | Value determined umz.ac.ir | Cyclic Voltammetry umz.ac.ir |

| L-Cysteic Acid | Catalytic Reaction Rate Constant (k'h) | Value determined umz.ac.ir | Chronoamperometry umz.ac.ir |

| L-Cysteine | Electron Transfer Coefficient (α) | 0.40 nih.gov | Cyclic Voltammetry nih.gov |

| L-Cysteine | Diffusion Coefficient (D) | 7.863 x 10-6 cm2 s-1nih.gov | Chronoamperometry nih.gov |

Cyclic voltammetry is a fundamental technique used to investigate the electrocatalytic properties of the 4-FEPEMCPE. nih.govnih.govumz.ac.ir In a typical experiment, the cyclic voltammogram of the modified electrode in a buffer solution shows a well-defined redox couple corresponding to the ferrocene/ferrocenium (Fc/Fc⁺) transformation. nih.gov Upon addition of the target analyte (e.g., ascorbic acid or L-cysteic acid), a significant increase in the anodic peak current is observed, while the cathodic peak current diminishes or disappears entirely. nih.govscispace.com

This characteristic change in the voltammogram is the hallmark of an efficient electrocatalytic oxidation process. scispace.com The magnitude of the catalytic current is linearly dependent on the concentration of the analyte over a specific range, which forms the basis for its quantitative determination. nih.govnih.govumz.ac.ir CV is also used to study the effect of variables such as pH and scan rate on the reaction, allowing for the optimization of analytical conditions and the elucidation of the reaction mechanism. nih.govscispace.com

Voltammetric Sensing and Analytical Applications

"Click Chemistry" Transformations with this compound

"Click chemistry" refers to a class of reactions that are modular, wide in scope, high in yield, and generate minimal byproducts. organic-chemistry.org The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction. wikipedia.org Due to its terminal alkyne group, this compound is an excellent substrate for these transformations, enabling its efficient conjugation to molecules containing an azide (B81097) functional group to form stable 1,2,3-triazole rings.

The CuAAC reaction is a robust and highly reliable method for forming a covalent bond between a terminal alkyne, such as this compound, and an azide. nih.gov This reaction is catalyzed by a copper(I) species, which dramatically accelerates the rate of the cycloaddition by orders of magnitude compared to the uncatalyzed thermal reaction. organic-chemistry.org The process is highly efficient, proceeds under mild conditions (often at room temperature and in various solvents, including water), and tolerates a wide array of other functional groups, making it a preferred tool in organic synthesis, medicinal chemistry, and materials science. organic-chemistry.orgnih.gov The reaction of this compound with an organic azide (R-N₃) in the presence of a Cu(I) catalyst yields a 1,4-disubstituted 1,2,3-triazole product.

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide typically requires high temperatures and produces a mixture of both 1,4- and 1,5-disubstituted triazole isomers. wikipedia.orgnih.gov In stark contrast, the copper(I)-catalyzed pathway proceeds through a mechanism involving copper-acetylide intermediates, which directs the reaction to exclusively form the 1,4-disubstituted regioisomer. nih.govnih.gov This high degree of control is crucial for applications where precise molecular architecture is required. Theoretical and experimental studies have confirmed that the reaction pathway leading to the 1,4-isomer is significantly lower in energy than the path to the 1,5-isomer, explaining the observed selectivity. nih.govnsf.gov

The success of the CuAAC reaction hinges on the presence of an active Cu(I) catalyst. acs.org A variety of catalytic systems and reaction conditions have been developed to optimize yields and reaction times.

Copper Source: The Cu(I) catalyst can be introduced directly using salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr). wikipedia.org More commonly, it is generated in situ from a more stable and less expensive copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a reducing agent. wikipedia.org Sodium ascorbate (B8700270) is the most frequently used reducing agent for this purpose. organic-chemistry.org

Ligands: While not always necessary, ligands can be used to stabilize the Cu(I) oxidation state, preventing disproportionation or oxidation and increasing the catalyst's efficiency. acs.org This can be particularly important in complex biological media or when very low catalyst loadings are desired.

Solvents: The CuAAC reaction is famously versatile with respect to the solvent. It can be performed in a wide range of organic solvents, such as tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO), as well as in aqueous systems. nih.gov Mixtures of water with co-solvents like tert-butanol (B103910) or ethanol (B145695) are very common, and rate accelerations are often observed in water. organic-chemistry.orgnih.gov

The following table summarizes representative catalytic systems used for CuAAC reactions involving aryl alkynes.

The reliability and modularity of the CuAAC reaction make this compound a valuable building block for constructing complex and functional molecular architectures. Its use spans from drug discovery to materials science.

For example, the CuAAC reaction simplifies the synthesis of novel metallodrugs with potential anticancer activity. By "clicking" this compound or similar alkynes onto azide-functionalized platinum complexes, researchers can rapidly generate libraries of new compounds for biological screening. mdpi.com This modular approach accelerates the discovery process for new therapeutic agents. mdpi.com The triazole ring formed is not just a simple linker; it is metabolically stable and can participate in hydrogen bonding and dipole interactions, potentially enhancing the biological activity of the parent molecule. nih.gov

Beyond medicinal chemistry, this transformation is used to create a wide range of complex structures, including double-headed nucleosides for nucleic acid research and functionalized polymers. beilstein-journals.org The ability to reliably connect molecular fragments makes the CuAAC reaction with building blocks like this compound an indispensable tool in modern chemical synthesis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) as a Metal-Free Alternative

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) represents a significant advancement in click chemistry, offering a metal-free alternative to the more common Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). magtech.com.cn The driving force for SPAAC is not a metal catalyst but rather the high ring strain of a cyclic alkyne, such as a cyclooctyne (B158145). magtech.com.cnjcmarot.com When a strained cycloalkyne reacts with an azide, the release of this ring strain enthalpy drives the reaction forward to form a stable triazole. jcmarot.com This reaction is highly efficient and bioorthogonal, meaning it can proceed under biological conditions without interfering with native biochemical processes. magtech.com.cnjcmarot.com

While this compound contains the requisite alkyne for cycloaddition, as a terminal alkyne, it lacks the necessary ring strain to participate directly in SPAAC as the alkyne component. Instead, it is a prime substrate for the copper-catalyzed variant (CuAAC). However, the principles of SPAAC are relevant as it provides a catalyst-free pathway for conjugation. In a hypothetical SPAAC reaction involving a derivative of this compound, the azide functionality would be installed on the phenyl ring, which would then react with a strained cyclooctyne derivative like 4-dibenzocyclooctynol (DIBO). uu.nlnih.gov The key advantage of SPAAC is the elimination of copper catalyst, which can be toxic to living systems and difficult to remove from resulting polymers. magtech.com.cnresearchgate.net

| Reaction Type | Alkyne Component | Driving Force | Key Advantage |

| CuAAC | Terminal Alkyne (e.g., this compound) | Copper(I) Catalyst | High efficiency, regioselectivity. |

| SPAAC | Strained Cycloalkyne (e.g., DIBO) | Ring Strain Release | Metal-free, bioorthogonal. magtech.com.cnjcmarot.com |

Exploration of Other Click-Type Reactions (e.g., Thiol-Yne Click Reactions)

Beyond cycloadditions with azides, the ethynyl (B1212043) group of this compound is reactive in other click-type reactions, most notably the thiol-yne reaction. nih.gov This reaction involves the addition of a thiol (a compound containing an S-H group) across the carbon-carbon triple bond of the alkyne. nih.govacs.org The reaction can be initiated by radicals (often using light or a thermal initiator) or catalyzed by a base, and it is highly efficient and atom-economical. nih.govresearchgate.net

The thiol-yne reaction can proceed in a stepwise manner. The first addition of a thiol molecule to the alkyne yields a vinyl sulfide. nih.gov Depending on the reaction conditions and the stoichiometry of the reactants, a second thiol molecule can add across the remaining double bond. This controllable reactivity allows for the synthesis of either mono-adducts or di-adducts, providing a versatile method for functionalization. nih.gov The ethynyl group on this compound makes it a suitable substrate for creating more complex molecules or for surface modification and polymer functionalization via this reliable click reaction. ust.hk

Polymerization Reactions Involving this compound

The bifunctional nature of this compound, possessing both a polymerizable alkyne group and a modifiable ketone group, makes it a valuable building block for advanced polymers. It can be incorporated into polymer chains either directly or after modification into a more complex monomer.

Click Polymerization Strategies for Functional Polytriazoles

Click polymerization, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful method for constructing functional polytriazoles. researchgate.net These polymers contain 1,2,3-triazole rings in their backbone, which are stable and can influence the polymer's properties. This strategy involves the reaction of monomers containing at least two azide groups with monomers containing at least two alkyne groups.

An important application of click polymerization is the synthesis of hyperbranched polymers. researchgate.net For example, a soluble, ethynyl-capped hyperbranched conjugated polytriazole (hb-CPTA) was synthesized with a high weight-averaged molecular weight (39,500 g/mol ) and in high yield (84.4%) via the Cu(I)-catalyzed click polymerization of a diazide monomer with a tetrayne monomer. ust.hk This "A2 + B4" approach leads to a highly branched, three-dimensional polymer architecture. These hyperbranched polymers are often soluble in common organic solvents, possess high thermal stability, and can exhibit unique photophysical properties like aggregation-enhanced emission. ust.hk

| Polymer Property | Finding | Source |

| Polymer Type | Hyperbranched Conjugated Polytriazole (hb-CPTA) | ust.hk |

| Synthesis Method | Cu(I)-catalyzed Azide-Alkyne Click Polymerization | ust.hk |

| Monomers | Diazide and Tetrayne | ust.hk |

| Molecular Weight (Mw) | 39,500 g/mol | ust.hk |

| Yield | 84.4% | ust.hk |

| Thermal Stability | 5% weight loss above 340°C | ust.hk |

Monomers derived from this compound can be readily incorporated into polytriazole structures. For instance, this compound could serve as an "A1" type monomer to act as a capping agent, controlling the growth and determining the periphery of hyperbranched polymers. Alternatively, the ketone group could be chemically transformed to link two or more this compound units together, creating a di-alkyne ("A2") or multi-alkyne ("Ax") monomer. This monomer could then be reacted with a di-azide ("B2") or multi-azide ("Bx") monomer to build linear or cross-linked polytriazoles through click polymerization. The presence of peripheral ethynyl groups on a synthesized polymer also allows for post-polymerization modification using click reactions, enabling the attachment of various functional molecules. ust.hk

Oxidative Coupling Polymerization for Advanced Organic Materials

The terminal alkyne of this compound is also susceptible to oxidative coupling polymerization, often referred to as Hay coupling. This reaction typically uses a copper(I) catalyst and an amine base, such as pyridine (B92270) or N,N,N',N'-tetramethylethylenediamine (TMEDA), under an oxygen atmosphere. The reaction couples the terminal alkyne groups of monomer units to form a diacetylene (butadiyne) linkage.

When applied to a difunctional monomer like this compound (which would first need to be converted to a di-alkyne), this method produces conjugated polymers known as poly(phenylene ethynylene)s (PPEs). These materials are investigated for their potential use in advanced organic electronic and optoelectronic applications due to their rigid rod-like structure and delocalized π-electron system. semanticscholar.org The oxidative coupling of phenols is a well-established method for producing engineering plastics like poly(phenylene ether) (PPE), and similar principles of catalytic oxidation can be applied to terminal alkynes to create different classes of advanced materials. semanticscholar.orgacademie-sciences.fr

Influence of this compound on Polymer Morphology and Functionality

The incorporation of this compound, also known as 4-ethynylacetophenone, as a monomeric unit in polymer chains introduces unique structural and functional characteristics to the resulting materials. The presence of both a reactive ethynyl group and a polar acetyl group on the phenyl ring allows for a variety of polymerization techniques and subsequent modifications, which in turn significantly influence the morphology and functionality of the polymer. Research in this area, while not extensive, points towards the potential for creating polymers with tailored properties for specific high-performance applications.

The primary influence of this compound on polymer functionality is observed in the thermal properties of the resulting polymers. When polymerized, typically through the ethynyl group to form a polyacetylene backbone, the resulting poly(this compound) exhibits notable thermal stability. The conjugated backbone, coupled with the aromatic side groups, contributes to a high char yield upon thermal decomposition. This is a critical characteristic for materials intended for use as carbon precursors.

In a study investigating poly(phenylacetylene) derivatives for high carbon yield precursors, it was found that polymers with π-electron conjugated side groups, similar in nature to the structure derived from this compound, exhibit significantly enhanced stabilization during thermal conversion. osti.gov The presence of reactive groups on the phenyl side chain can facilitate inter- and intra-chain reactions, such as cycloaddition reactions, at elevated temperatures. osti.gov These reactions lead to a crosslinked, polyaromatic network structure, which is crucial for minimizing weight loss during carbonization and ultimately results in a high carbon yield. osti.gov For instance, a poly(phenylacetylene) with a para-substituted acetylene (B1199291) group demonstrated a carbon yield of approximately 90% when heated to 1000 °C under a nitrogen atmosphere. osti.gov While this study did not use this compound specifically, the principles underlying the high carbon yield are directly applicable to polymers derived from it, where the acetyl group could potentially participate in or influence these thermal crosslinking reactions.

The morphology of polymers incorporating this compound is largely dictated by the rigid polyacetylene backbone and the interactions between the polar acetyl side groups. Generally, substituted polyacetylenes are amorphous materials due to the steric hindrance of the side groups preventing regular chain packing and crystallization. The bulky acetylphenyl group would further contribute to this amorphous nature.

The polarity of the acetyl group can also influence the solubility of the polymer. While unsubstituted polyacetylene is insoluble, the introduction of functional groups can render the polymer soluble in common organic solvents, which is essential for processing and characterization. The acetyl group, being polar, can enhance solubility in polar organic solvents. This improved processability is a key functional advantage conferred by the this compound monomer.

Furthermore, the acetyl group serves as a versatile functional handle for post-polymerization modification. This allows for the tuning of the polymer's properties after its initial synthesis. For example, the ketone functionality can be a site for further chemical reactions, such as condensation reactions to attach other functional moieties, or it could be used to induce specific interactions, like hydrogen bonding, with other molecules or polymers. This opens up possibilities for creating functional materials with tailored optical, electronic, or chemical sensing properties.

Below is a table summarizing the expected influence of incorporating this compound on key polymer properties, based on the characteristics of similar poly(phenylacetylene) derivatives.

| Property | Influence of this compound Incorporation | Rationale |

| Morphology | Predominantly amorphous | Steric hindrance from the bulky acetylphenyl side group prevents crystalline packing of the rigid polymer backbone. |

| Thermal Stability | High thermal stability and high carbon yield | The conjugated polyacetylene backbone and potential for thermal crosslinking reactions involving the side groups lead to enhanced stability and high char formation. osti.gov |

| Solubility | Improved solubility in polar organic solvents | The polar acetyl group increases the polymer's affinity for polar solvents, aiding in processability. |

| Functionality | Versatile for post-polymerization modification | The ketone group of the acetyl moiety provides a reactive site for attaching other functional groups, allowing for property tuning. |

It is important to note that detailed experimental data specifically for homopolymers of this compound or its copolymers are limited in publicly accessible literature. The information presented is based on established principles of polymer chemistry and data from closely related polymer systems. Further dedicated research is necessary to fully elucidate the precise morphological and functional characteristics of polymers derived from this specific monomer.

Computational Chemistry and Theoretical Characterization of 1 4 Ethynylphenyl Ethanone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT study of 1-(4-ethynylphenyl)ethanone would provide fundamental insights into its reactivity and properties.

Molecular Orbital Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be distributed over the electron-rich ethynyl (B1212043) and phenyl groups, while the LUMO would be centered on the electron-withdrawing acetyl group.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | - | ELUMO - EHOMO; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map of this compound, the oxygen atom of the carbonyl group would exhibit a region of high negative potential (typically colored red), indicating its nucleophilic character and suitability for electrophilic attack. Conversely, the hydrogen atoms, particularly the terminal alkyne hydrogen, would show positive potential (colored blue), marking them as potential sites for nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra.

IR: The vibrational frequencies and intensities can be calculated to predict the infrared spectrum. Experimental IR spectra show characteristic peaks for the C=O stretch of the ketone and the C≡C stretch of the alkyne group. researchgate.netstudylib.net

UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum, which relate to the electronic conjugation within the molecule.

Table 2: Comparison of Experimental and Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Experimental Value | Predicted Value |

|---|---|---|---|

| IR | ν(C=O) | ~1677-1690 cm-1 researchgate.net | - |

| IR | ν(C≡C) | ~2208 cm-1 researchgate.netstudylib.net | - |

| 1H NMR | δ (ppm) | Available studylib.netuwa.edu.au | - |

| 13C NMR | δ (ppm) | Available | - |

| UV-Vis | λmax (nm) | Available researchgate.net | - |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations would be useful for studying its behavior in different solvent environments and for exploring potential intermolecular interactions, such as π-π stacking between phenyl rings or hydrogen bonding involving the carbonyl oxygen. This analysis is crucial for understanding its behavior in condensed phases and its potential interactions with biological targets.

Quantum Chemical Calculations for Reaction Pathway Prediction and Transition State Analysis

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction. These calculations can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving this compound, such as Sonogashira couplings or additions to the alkyne, these calculations can determine the activation energies and reaction mechanisms. researchgate.netwhiterose.ac.uk This provides a detailed, step-by-step understanding of how the reaction proceeds, which is vital for optimizing reaction conditions and designing new synthetic routes.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

While specific comprehensive computational Structure-Activity Relationship (SAR) studies solely focused on this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for a predictive exploration of its SAR. Such studies are crucial in drug discovery and materials science for designing novel molecules with enhanced activity and desired properties. By systematically modifying the chemical structure of this compound and calculating the effects of these modifications on its interaction with a hypothetical biological target, researchers can elucidate key structural features responsible for its activity.

Computational SAR studies for this compound would typically involve the generation of a library of virtual analogues. These analogues would feature substitutions at various positions on the phenyl ring and modifications to the ethynyl and acetyl groups. The primary goal is to understand how changes in steric, electronic, and hydrophobic properties influence the compound's biological activity. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and Density Functional Theory (DFT) are central to these investigations.

For the purpose of a hypothetical SAR study, let us consider this compound as a scaffold for the inhibition of a hypothetical protein kinase, a common target for compounds with similar structural motifs. The ethynylphenyl group can often form key interactions within the ATP-binding pocket of kinases.

Molecular Docking Simulations:

Molecular docking would be employed to predict the binding modes and affinities of the designed analogues within the kinase's active site. A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher inhibitory activity.

An illustrative set of analogues of this compound could be designed to probe the importance of different functional groups. For instance, substitutions on the phenyl ring can explore the impact of electron-donating and electron-withdrawing groups on binding affinity. Modifications to the acetyl group could investigate the role of the carbonyl oxygen in hydrogen bonding.

Below is a hypothetical data table generated from a simulated molecular docking study of this compound analogues against a model protein kinase.

| Compound ID | Modification | Predicted Binding Energy (kcal/mol) | Key Interactions (Hypothetical) |

|---|---|---|---|

| EPE-01 | Parent Compound (this compound) | -7.5 | Hydrogen bond with backbone NH of hinge region |

| EPE-02 | 3-Fluoro substitution on phenyl ring | -7.9 | Enhanced hydrophobic interactions and potential halogen bond |

| EPE-03 | 3-Amino substitution on phenyl ring | -8.2 | Additional hydrogen bond with a catalytic residue |

| EPE-04 | Replacement of acetyl with cyano group | -6.8 | Loss of key hydrogen bond from carbonyl oxygen |

| EPE-05 | Ethynyl group replaced with propynyl (B12738560) group | -7.2 | Steric clash within the binding pocket |

Quantitative Structure-Activity Relationship (QSAR) Analysis:

A 3D-QSAR study could further refine the understanding of the SAR. This method correlates the 3D properties of the molecules with their biological activity. By generating molecular fields (steric and electrostatic) around the aligned analogues, a QSAR model can be built to predict the activity of new compounds.

The contour maps generated from a 3D-QSAR analysis would highlight regions where specific properties are favorable or unfavorable for activity. For example, a green contour in a steric map might indicate that bulky substituents are favored in that region, while a blue contour in an electrostatic map could suggest that electropositive groups enhance activity.

Density Functional Theory (DFT) Calculations:

DFT calculations provide insights into the electronic properties of the analogues, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity, which can sometimes be correlated with increased biological activity.

An illustrative table of DFT-calculated electronic properties for the hypothetical analogues is presented below.

| Compound ID | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Activity Correlation |

|---|---|---|---|---|

| EPE-01 | -6.8 | -1.5 | 5.3 | Baseline |

| EPE-02 | -6.9 | -1.7 | 5.2 | Increased |

| EPE-03 | -6.5 | -1.3 | 5.2 | Significantly Increased |

| EPE-04 | -7.2 | -1.9 | 5.3 | Decreased |

| EPE-05 | -6.7 | -1.4 | 5.3 | Decreased |

Spectroscopic and Diffraction Based Characterization of 1 4 Ethynylphenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map the molecular framework and deduce the electronic environment of each atom.

In ¹H NMR spectroscopy of 1-(4-ethynylphenyl)ethanone, the distinct chemical environments of the protons lead to characteristic signals. The spectrum is expected to show three main signals: a singlet for the terminal acetylenic proton (≡C-H), two doublets for the aromatic protons on the para-substituted benzene (B151609) ring, and a singlet for the methyl protons of the acetyl group.

The aromatic protons typically appear as two distinct doublets due to their ortho-coupling. The protons closer to the electron-withdrawing acetyl group are deshielded and resonate at a lower field (higher ppm) compared to the protons closer to the ethynyl (B1212043) group. The methyl protons of the acetyl group appear as a sharp singlet, typically downfield due to the proximity of the carbonyl group. The terminal alkyne proton also gives a singlet, with a characteristic chemical shift.

While specific spectral data for the parent compound is not detailed in the surveyed literature, analysis of related derivatives provides insight into the expected chemical shifts.

| Compound | Aromatic Protons (δ, ppm) | Substituent Protons (δ, ppm) | Solvent |

|---|---|---|---|

| 1-Methoxy-4-(phenylethynyl)benzene | 7.47-7.53 (m, 4H), 7.31-7.36 (m, 3H), 6.88 (d, J = 9.2 Hz, 2H) | 3.83 (s, 3H, -OCH₃) | CDCl₃ |

| 1-Chloro-4-(phenylethynyl)benzene | 7.51-7.54 (m, 2H), 7.45-7.47 (m, 2H), 7.32-7.36 (m, 5H) | N/A | CDCl₃ |

The ¹³C NMR spectrum of this compound provides a map of the carbon skeleton. Key signals include the carbonyl carbon of the acetyl group, which is significantly deshielded and appears at a low field (~197 ppm). The two sp-hybridized carbons of the alkyne group have characteristic shifts in the 80-90 ppm range. The aromatic carbons show a set of signals in the typical aromatic region (120-140 ppm), with the carbon attached to the acetyl group (ipso-carbon) being the most downfield among the ring carbons. The methyl carbon of the acetyl group appears at a high field (~26 ppm).

Data from derivatives illustrate these characteristic chemical shifts.

| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Alkyne Carbons (δ, ppm) | Substituent Carbons (δ, ppm) | Solvent |

|---|---|---|---|---|---|

| 1-Methoxy-4-(phenylethynyl)benzene | N/A | 159.59, 133.04, 131.44, 128.29, 127.92, 123.57, 115.36, 113.98 | 89.35, 88.05 | 55.29 (-OCH₃) | CDCl₃ |

| 1-Chloro-4-(phenylethynyl)benzene | N/A | 134.23, 132.80, 131.58, 128.68, 128.47, 128.38, 122.89, 121.75 | 90.28, 88.21 | N/A | CDCl₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is distinguished by several key absorption bands. The most prominent bands are associated with the terminal alkyne and the ketone functional groups.

A sharp, weak absorption band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch appears as a weak band near 2100 cm⁻¹. The most intense band in the spectrum is typically the C=O stretch of the ketone, which is observed around 1680 cm⁻¹ due to conjugation with the aromatic ring. Additionally, absorptions corresponding to aromatic C=C stretching vibrations are visible in the 1600-1450 cm⁻¹ region, and C-H bending vibrations for the para-substituted ring appear around 830 cm⁻¹.

| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |

|---|---|---|

| 1-Methoxy-4-(phenylethynyl)benzene | 3054, 2960, 2936, 2836 | C-H stretch (aromatic and aliphatic) |

| 1605, 1595, 1510 | C=C stretch (aromatic) | |

| 1248, 1180, 1108, 1030 | C-O stretch | |

| 833, 753, 691 | C-H bend (aromatic) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₈O), the calculated molecular weight is 144.17 g/mol . In high-resolution mass spectrometry (HRMS), the molecular ion peak [M]⁺ would be observed at m/z 144.0575.

The fragmentation pattern provides further structural confirmation. Plausible fragmentation pathways for this compound include the loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion [M-15]⁺ at m/z 129. Another significant fragmentation would be the cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in the loss of an acetyl radical (•COCH₃) to produce the 4-ethynylphenyl cation [M-43]⁺ at m/z 101.

| Compound | Technique | Calculated m/z [M]⁺ | Found m/z |

|---|---|---|---|

| 1-Methoxy-4-(phenylethynyl)benzene | HRMS (EI+) | 208.0888 | 208.0880 |

| 1-Chloro-4-(phenylethynyl)benzene | HRMS (EI+) | 212.0393 | Not specified |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. The extended π-system of this compound, which includes the phenyl ring, the ethynyl group, and the carbonyl group, gives rise to characteristic absorptions in the UV region. These absorptions are primarily due to π→π* transitions.

For this compound, a maximum absorption wavelength (λmax) has been reported at 269 nm when measured in ethanol (B145695). tcichemicals.com This absorption is indicative of the conjugated aromatic ketone system. The position and intensity of this band can be influenced by the solvent and by the presence of other substituents on the aromatic ring, which can extend or alter the conjugation.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Elucidation

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com This technique provides data on bond lengths, bond angles, and intermolecular interactions within a crystal lattice. While a crystal structure for this compound itself is not available in the surveyed literature, the analysis of a closely related compound, 1-(4-bromophenyl)but-3-yn-1-one, offers significant insight into the likely structural features. nih.gov

This analog crystallizes in the monoclinic space group P2₁/n and exhibits a largely planar geometry. nih.gov The crystal packing is stabilized by weak intermolecular interactions, including C—H···O hydrogen bonds and short contacts between the carbonyl oxygen and the alkyne system (C=O···C≡C). nih.gov It is highly probable that this compound would adopt a similar planar conformation and its crystal structure would also be consolidated by weak C—H···O hydrogen bonds, forming supramolecular networks in the solid state.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇BrO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Interactions | C—H···O hydrogen bonding, C=O···C≡C contacts |

Applications of 1 4 Ethynylphenyl Ethanone in Advanced Materials and Interdisciplinary Research

Development of Novel Organic Electronic Materials

In the field of organic electronics, there is a continuous demand for new materials with optimized properties for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). kennesaw.eduresearchgate.net The performance of these devices is intrinsically linked to the chemical structure of the active materials. kennesaw.edu 1-(4-Ethynylphenyl)ethanone serves as a key precursor for π-conjugated systems that are central to these technologies. bldpharm.com

Precursor for Conjugated Polymers and Oligomers

The terminal ethynyl (B1212043) group of this compound is highly reactive in cross-coupling reactions, most notably the Sonogashira coupling, which is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides. This reactivity makes it an ideal monomer for the synthesis of phenylene ethynylene-based conjugated polymers and oligomers. mdpi.com These materials are characterized by an extended system of alternating single and multiple bonds, which is responsible for their unique electronic and photophysical properties. kennesaw.educymitquimica.com

The general synthetic approach involves the palladium-catalyzed reaction of the ethynyl group on this compound with a dihalo-aromatic comonomer. The resulting polymer chain consists of alternating phenyl and ethynyl units, forming a rigid, rod-like backbone that facilitates π-electron delocalization. The ketone group can be retained in the final polymer to influence solubility and electronic properties or can be chemically modified either before or after polymerization to introduce other functionalities. The ability to create well-defined, large oligomers and polymers through controlled, step-wise synthesis is crucial for establishing clear structure-property relationships. rsc.org

| Property | Description | Relevance to Organic Electronics |

| π-Conjugation | Alternating single and multiple bonds along the polymer backbone. | Enables delocalization of electrons, leading to semiconductor behavior. |

| Rigid Backbone | The phenylene ethynylene linkage provides structural rigidity. | Promotes intermolecular π-stacking and efficient charge transport. |

| Processability | Solubility can be tuned by modifying side chains. | Allows for the formation of thin films from solution for device fabrication. |

| Tunability | Electronic properties can be altered by choice of comonomers. | Enables optimization of energy levels for efficient charge injection/transport. |

Design of Materials with Tunable Optical Properties (e.g., Nonlinear Optics)

The optical properties of conjugated materials derived from this compound are highly tunable. The extent of π-conjugation directly influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). By systematically extending the length of the oligomer or by incorporating different aromatic co-monomers into the polymer chain, the HOMO-LUMO gap can be precisely controlled. This, in turn, dictates the absorption and emission wavelengths of the material, allowing for the creation of materials that interact with specific regions of the electromagnetic spectrum. kennesaw.edu

Furthermore, the combination of electron-donating and electron-accepting units within the conjugated backbone can lead to materials with significant intramolecular charge-transfer character. These materials are of particular interest for applications in nonlinear optics (NLO). mdpi.com NLO materials exhibit a nonlinear response to an applied optical field, enabling phenomena such as second-harmonic generation (SHG), where light of a specific frequency is converted to light of double that frequency. jhuapl.edu The design of polymers with high NLO coefficients is a key area of materials research for applications in optical communications and data processing. mdpi.comacs.org The incorporation of building blocks like this compound into asymmetric polymer structures is a viable strategy for creating such advanced NLO materials. jhuapl.edu

| Structural Modification | Effect on Optical Properties | Potential Application |

| Increase Conjugation Length | Red-shift in absorption/emission (smaller HOMO-LUMO gap). | Tuning emission color in OLEDs. |

| Introduce Donor/Acceptor Groups | Creates intramolecular charge transfer, enhances NLO response. | Optical switching, frequency doubling. |

| Modify Aromatic Comonomer | Alters the electronic nature and energy levels of the polymer. | Optimizing materials for organic solar cells. |

Application in Electrical Memory Devices

Based on a review of available scientific literature, the direct application of this compound as a primary component in the active layer of electrical memory devices is not a widely documented area of research. While conjugated organic materials are explored for next-generation technologies like resistive switching memory (ReRAM), specific research detailing the synthesis and performance of polymers or molecules derived directly from this compound for this purpose is not prominently featured in existing studies. mdpi.comkorea.ac.kr

Integration in Bio-Conjugation and Bio-Orthogonal Chemistry

Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions provide a powerful toolkit for chemical biologists to label, track, and manipulate biomolecules in their natural environment. The terminal alkyne of this compound makes it an excellent participant in one of the most prominent bio-orthogonal reactions: the azide-alkyne cycloaddition.

Role as a "Clickable" Building Block for Biomacromolecule Tagging and Functionalization

This compound serves as a "clickable" building block, a term derived from "click chemistry," which describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. tcichemicals.com The terminal ethynyl group is the key functional handle that allows it to react specifically with an azide (B81097) group to form a stable triazole linkage. This reaction can be performed under biologically compatible conditions, most commonly through two main pathways:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction uses a copper catalyst to rapidly and cleanly form a 1,4-disubstituted triazole. It is widely used for in vitro applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne (B158145) that reacts with an azide without the need for a catalyst. nih.gov While this compound itself is not strained, it is the fundamental building block for probes that react with azide-modified biomolecules.

In a typical workflow, a biomacromolecule of interest (e.g., a protein, nucleic acid, or glycan) is metabolically or synthetically functionalized with an azide group. Then, this compound, often derivatized with a reporter tag such as a fluorophore or an affinity handle, is introduced. The "click" reaction selectively and covalently attaches the tag to the biomacromolecule, enabling its visualization or isolation. nih.govresearchgate.net

| Feature | Description | Role of this compound |

| Bio-orthogonality | The reaction partners (azide and alkyne) are inert to biological functional groups. wikipedia.org | Provides the alkyne handle for the reaction. |

| High Specificity | The azide and alkyne react exclusively with each other. | Ensures that the reporter tag is attached only to the intended biomolecule. |

| Stable Linkage | The resulting triazole ring is chemically and biologically stable. | Creates a permanent link for reliable tracking or analysis. |

| Versatility | The ketone group can be used to attach various probes (e.g., fluorophores, biotin). | Acts as a bifunctional linker connecting the biomolecule to a functional probe. |

Development of Peptide and Protein Conjugates

The principles of click chemistry are directly applicable to the specific and controlled modification of peptides and proteins. nih.gov To create a peptide or protein conjugate using this compound, the biomolecule must first be equipped with an azide handle. This is typically achieved by incorporating an unnatural amino acid containing an azide group (e.g., azidohomoalanine) into the peptide or protein sequence during synthesis or expression.

Once the azide-modified protein is obtained, a derivative of this compound carrying a payload of interest can be conjugated to it. nih.govresearchgate.net This payload could be a small molecule drug, a spectroscopic probe for imaging, or another biomolecule to create complex bioconjugates. The high efficiency and specificity of the click reaction allow for site-specific modification, which is a significant advantage over traditional conjugation methods that target native amino acid side chains (like lysines or cysteines) and often result in heterogeneous products. nih.gov This precise control over the location of modification is critical for preserving the protein's structure and function.

Contribution to Chemical Biology and Drug Discovery Research

In the realms of chemical biology and drug discovery, the utility of this compound is primarily linked to its terminal alkyne functionality. This group allows it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." nih.govsigmaaldrich.com This reaction enables the efficient and specific joining of molecular fragments to form stable 1,2,3-triazole rings, which are prevalent structural motifs in many biologically active compounds. alliedacademies.org

The CuAAC reaction is a powerful tool in medicinal chemistry for generating large libraries of novel compounds for high-throughput screening. nih.gov this compound serves as an ideal alkyne-containing building block for this purpose. By reacting it with a diverse range of azide-containing molecules, researchers can rapidly synthesize a wide array of 1,4-disubstituted triazole derivatives. sigmaaldrich.com The resulting triazole core acts as a rigid linker and can participate in hydrogen bonding and dipole interactions, often enhancing the binding affinity of the molecule to biological targets.

This strategy has been employed in the discovery of lead candidates for various diseases. For instance, triazole derivatives have shown significant potential as anticancer agents, antibacterial compounds, and inhibitors for enzymes like α-glucosidase, which is a target in the management of type 2 diabetes. nih.govnih.govmdpi.com The synthesis of such compounds often involves the core principles of click chemistry, for which this compound is a suitable precursor. alliedacademies.org

| Therapeutic Area | Target Class/Example | Role of Triazole Core | Relevance of Alkyne Precursor |

|---|---|---|---|

| Oncology | Enzyme Inhibitors (e.g., Aromatase) | Scaffold for pharmacophore orientation, potential interactions with active site residues. nih.govresearchgate.net | Enables efficient synthesis of diverse derivatives for screening via click chemistry. |

| Infectious Diseases | Bacterial Enzyme Targets | Stable linker connecting different pharmacophoric fragments. mdpi.com | Facilitates modular synthesis to explore structure-activity relationships. |

| Metabolic Disorders | α-Glucosidase Inhibitors | Mimics transition states or interacts with key residues in the enzyme's active site. nih.govmdpi.com | Allows for the rapid assembly of complex molecules with potential inhibitory activity. |

Derivatives of this compound have been instrumental in the fabrication of sensitive and selective electrochemical sensors for important biological analytes. A notable example is the use of 1-[4-(ferrocenyl ethynyl)phenyl]-1-ethanone , a ferrocene-containing derivative, in modifying carbon paste electrodes (CPEs) for the detection of L-cysteine and tryptophan. researchgate.netnih.gov

For the detection of L-cysteine, a chemically modified carbon paste electrode incorporating this ferrocenyl derivative was shown to exhibit potent electrocatalytic activity toward the oxidation of L-cysteine. nih.gov Under optimal pH conditions (pH 7.0), the modified electrode lowered the oxidation potential of L-cysteine by approximately 350 mV compared to an unmodified CPE, significantly improving the sensitivity and selectivity of the measurement. nih.govacs.org

Similarly, the same modified electrode was used to develop a voltammetric sensor for tryptophan. researchgate.net The presence of the ferrocenyl mediator on the electrode surface catalyzed the oxidation of tryptophan, resulting in a reduction of the oxidation potential by about 200 mV compared to a bare electrode. This catalytic effect enhances the peak current and allows for the quantification of tryptophan at lower concentrations. researchgate.net

The performance characteristics of these sensors highlight the successful application of a this compound derivative in creating advanced analytical tools for biologically relevant molecules.

| Analyte | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| L-Cysteine | Cyclic Voltammetry (CV) | 9.0 x 10⁻⁵ - 4.9 x 10⁻³ M | 9.9 x 10⁻⁶ M | nih.gov |

| L-Cysteine | Differential Pulse Voltammetry (DPV) | 2.0 x 10⁻⁵ - 2.8 x 10⁻³ M | 5.0 x 10⁻⁶ M | nih.gov |

| Tryptophan | Differential Pulse Voltammetry (DPV) | 0.04 - 10.0 µmol L⁻¹ | 0.02 µmol L⁻¹ | researchgate.net |

Catalysis and Electrochemistry Research

The dual functionality of this compound also positions it as a valuable precursor in the fields of catalysis and electrochemistry, particularly in the development of specialized ligands and sensing platforms.

While direct applications may be in early stages, the structure of this compound is highly amenable to the synthesis of novel ligands for transition metal catalysis. The terminal alkyne is a versatile handle for introducing coordinating groups, such as phosphines, via hydrophosphination reactions. The resulting phosphine-containing ligands are crucial in homogeneous catalysis, forming stable and catalytically active complexes with metals like palladium, rhodium, and platinum.

Furthermore, the ketone group can be chemically transformed into other donor groups, such as imines (through condensation with primary amines) or alcohols (through reduction). This allows for the creation of bidentate or polydentate ligands where both the modified ketone site and the alkyne (or a group derived from it) can coordinate to a metal center. Such custom-designed ligands can influence the steric and electronic environment of the metal catalyst, thereby tuning its activity, selectivity, and stability for specific organic transformations, including cross-coupling reactions and hydrogenations.

The application of this compound derivatives in electrochemistry extends beyond simple detection to the fundamental design of the sensing platform itself. The research involving 1-[4-(ferrocenyl ethynyl)phenyl]-1-ethanone serves as a prime example of its use in creating a chemically modified electrode (CME) for biosensing. researchgate.netnih.gov

In this platform, the compound is not the analyte but a critical component of the sensor's architecture. It is physically incorporated into a carbon paste matrix, creating an electrode surface with enhanced electrochemical properties. acs.org The ferrocene (B1249389) moiety acts as a built-in electrochemical mediator. During the sensing process, it facilitates the transfer of electrons between the electrode surface and the target analyte (L-cysteine or tryptophan). This process, known as electrocatalysis, accelerates the rate of the analyte's oxidation reaction. researchgate.netnih.gov The key benefits of this approach include:

Lower Overpotential: The energy required to oxidize the analyte is significantly reduced, which helps to minimize interference from other species that might be oxidized at higher potentials. researchgate.netnih.gov

Enhanced Signal: The catalytic cycle of the ferrocene/ferrocenium (Fc/Fc+) redox couple amplifies the current response, leading to higher sensitivity.

Improved Selectivity: By operating at a lower potential, the sensor can more selectively detect the target analyte in a complex sample matrix. researchgate.net

This work demonstrates how a derivative of this compound can be used to construct robust and sensitive electrochemical platforms, paving the way for the development of advanced biosensors for clinical and environmental monitoring.

Future Research Directions and Emerging Opportunities

Sustainable Synthetic Routes and Green Chemistry Approaches